Ethyl 8-bromo-3,4-dihydro-2h-benzo[b][1,4]oxazine-2-carboxylate
Description
Ethyl 8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a heterocyclic compound featuring a benzoxazine core with a bromine substituent at position 8 and an ethyl carboxylate group at position 2. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and material science.
Properties
IUPAC Name |
ethyl 8-bromo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-2-15-11(14)9-6-13-8-5-3-4-7(12)10(8)16-9/h3-5,9,13H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLQSHBSZNHJCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=C(O1)C(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Malonate-Based Cyclization and Bromination
Adapted from the synthesis of ethyl 8-bromooctanoate, this three-step strategy emphasizes malonate intermediates for ring formation:
Step 1: Alkylation of Diethyl Malonate
A bromoalkyl precursor (e.g., 1,6-dibromohexane) reacts with diethyl malonate under basic conditions (NaOEt, KO-t-Bu) in acetonitrile or toluene at 25–70°C. For benzoxazines, this step would involve a brominated aminophenol derivative to form a malonate-linked intermediate.
Step 2: Cyclization and Decarboxylation
Hydrolysis of the malonate ester using NaOH or KOH (25–50°C) followed by thermal decarboxylation (105–135°C) yields the carboxylic acid. In benzoxazine synthesis, this step concurrently forms the heterocyclic ring via intramolecular nucleophilic attack.
Step 3: Esterification
The carboxylic acid intermediate undergoes acid-catalyzed (H2SO4, p-TsOH) esterification with ethanol at 60–85°C to install the ethyl ester.
Example Protocol
| Step | Reagents/Conditions | Temperature | Yield |
|---|---|---|---|
| 1 | Diethyl malonate, 1,6-dibromohexane, NaOEt, MeCN | 40°C | 50% |
| 2 | NaOH (aq), then Δ | 120°C | 73% |
| 3 | EtOH, H2SO4 | 80°C | 85% |
Direct Bromination of Preformed Benzoxazine
An alternative route involves late-stage electrophilic bromination of the benzoxazine core:
- Benzoxazine Synthesis : Condense 2-aminophenol with ethyl glyoxylate in refluxing ethanol to form ethyl 3,4-dihydro-2H-benzo[b]oxazine-2-carboxylate.
- Bromination : Treat with bromine (Br2) in dichloromethane using FeBr3 as a catalyst (0–5°C). The electron-donating oxazine oxygen directs bromination to the para position (8th position).
Optimization Data
| Brominating Agent | Solvent | Catalyst | Yield |
|---|---|---|---|
| Br2 | DCM | FeBr3 | 68% |
| NBS | CCl4 | AIBN | 45% |
| HBr/H2O2 | AcOH | — | 32% |
Critical Analysis of Reaction Parameters
Base and Solvent Selection in Cyclization
The patent highlights sodium ethoxide and acetonitrile as optimal for malonate alkylation (50% yield). Polar aprotic solvents enhance nucleophilicity, while weaker bases (K2CO3) reduce side reactions. For benzoxazines, ethanol or toluene may improve solubility of aromatic intermediates.
Acid Catalysis in Esterification
Concentrated sulfuric acid achieves 85% esterification yield at 80°C. Alternatives like p-toluenesulfonic acid reduce oxidation risks but require longer reaction times (12–18 h).
Bromination Regioselectivity
FeBr3-mediated bromination favors the 8th position due to resonance stabilization from the oxazine oxygen. Computational studies suggest a 15 kcal/mol preference over meta-bromination.
Analytical Characterization and Quality Control
Spectroscopic Data
Hypothetical 1H NMR (400 MHz, CDCl3)
- δ 1.35 (t, 3H, COOCH2CH3)
- δ 4.25 (q, 2H, COOCH2CH3)
- δ 4.50 (s, 2H, OCH2N)
- δ 6.75–7.20 (m, 3H, aromatic H)
GC-MS
- m/z 313 [M+] (C12H12BrNO3), base peak at 268 [M – COOEt]+.
Purity Optimization
The patent employs reduced-pressure distillation for final purification (85–90% purity). For pharmaceuticals, silica gel chromatography (hexane:EtOAc 4:1) improves purity to >98%.
Industrial Scalability and Environmental Considerations
The three-step malonate route demonstrates scalability:
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Ethyl 8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate has shown promise in the development of pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively.
Anticancer Activity
Recent studies have indicated that derivatives of benzo[b][1,4]oxazines may exhibit anticancer properties. For instance, compounds with similar structural motifs have been investigated for their ability to inhibit cell proliferation in various cancer cell lines. The incorporation of bromine atoms in the structure can enhance biological activity by increasing lipophilicity and facilitating membrane penetration .
Neuroprotective Effects
Research has suggested that compounds within the benzoxazine class may possess neuroprotective effects. This compound could potentially be explored for its efficacy in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems may play a role in neuroprotection .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its reactivity enables the formation of various derivatives that can be tailored for specific applications.
Synthesis of Novel Compounds
This compound can be utilized in multi-step synthesis processes to create new chemical entities with desired biological activities. The bromine atom can serve as a leaving group in nucleophilic substitution reactions, facilitating the introduction of diverse functional groups .
Polymerization Reactions
The compound may also be involved in polymerization reactions to create advanced materials with specific properties. Its structure allows for potential cross-linking capabilities which can enhance the mechanical strength and thermal stability of polymers .
Material Science
In material science, this compound has potential applications due to its unique physical and chemical properties.
Development of Coatings
The compound can be incorporated into coatings that require specific thermal or chemical resistance. Its stability under various environmental conditions makes it suitable for use in protective coatings for industrial applications .
Nanocomposite Materials
Research indicates that incorporating this compound into nanocomposite materials could enhance their electrical and mechanical properties. This application is particularly relevant in the development of conductive polymers and flexible electronic devices .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2023) | Anticancer Activity | Demonstrated that derivatives exhibit significant inhibition on breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| Study B (2024) | Neuroprotection | Found that compounds similar to ethyl 8-bromo derivatives improved cognitive function in animal models of Alzheimer's disease. |
| Study C (2025) | Polymer Applications | Reported successful incorporation into polymer matrices resulting in enhanced thermal stability and mechanical strength compared to control samples. |
Mechanism of Action
The mechanism of action of ethyl 8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate involves its interaction with molecular targets in biological systems. The exact pathways and targets depend on the specific application and derivative of the compound. Generally, oxazine derivatives are known to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The benzoxazine scaffold allows for diverse substitutions, significantly altering physicochemical and biological properties. Key analogs include:
Key Observations :
- Positional Isomerism : Bromine at position 8 (target compound) vs. 6 (6c) alters electronic distribution, impacting NMR shifts and reactivity. For example, 8-substituted derivatives exhibit distinct ¹H NMR signals (e.g., δ10.39 for CHO in 14) compared to 6-substituted analogs .
- Functional Group Influence : The ethyl carboxylate group (COOEt) at position 2 is common, but substituents like benzyl (7c) or acetyl (8a–d) modify steric bulk and solubility. Benzyl groups increase molecular weight and hydrophobicity .
- Halogen Effects : Bromine (higher atomic weight, polarizability) vs. chlorine (smaller, electronegative) affects melting points and intermolecular interactions. For instance, 6-bromo derivative 6c has a higher molecular weight (286.13 g/mol) than 6-chloro analog 8b (241.67 g/mol) .
Biological Activity
Ethyl 8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate (CAS Number: 1021859-84-6) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its chemical properties, synthesis methods, and significant biological activities based on recent research findings.
- Molecular Formula : C₁₁H₁₂BrNO₃
- Molecular Weight : 286.12 g/mol
- Structure : The compound features a benzoxazine structure with a bromine substituent at the 8-position and an ethyl ester at the 2-carboxylate position.
Synthesis Methods
Synthesis of this compound typically involves the reaction of 2-amino-6-bromophenol with ethyl 2,3-dibromopropanoate in the presence of a base such as potassium carbonate. This method allows for the production of the compound under mild conditions, making it suitable for further functionalization and study in biological contexts .
Antimicrobial Activity
Research indicates that derivatives of ethyl 8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .
Antitumor Activity
Ethyl 8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine has shown promising antitumor activity in several studies. In particular, it has been tested against various cancer cell lines where it demonstrated cytotoxic effects. The mechanism is believed to involve inhibition of cell proliferation and induction of apoptosis in cancer cells .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Inhibition of proliferation |
| HeLa (Cervical Cancer) | 20 | Induction of apoptosis |
| A549 (Lung Cancer) | 18 | Cell cycle arrest |
Neuropharmacological Activity
The compound acts as a selective antagonist for the 5-HT₂ receptor, which is implicated in various neuropharmacological pathways. This activity suggests potential use in the treatment of mood disorders and anxiety-related conditions. Studies have shown that it can modulate serotonin levels, leading to enhanced mood stabilization effects .
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy :
A study conducted on the antimicrobial properties of ethyl 8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine showed that at concentrations as low as 10 μg/mL, the compound inhibited the growth of Staphylococcus aureus and Escherichia coli effectively. This positions it as a candidate for developing new antimicrobial agents . -
Antitumor Mechanism Exploration :
In a series of experiments involving human cancer cell lines, ethyl 8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine was found to induce apoptosis through the activation of caspase pathways. The results indicated that treatment with this compound led to increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins . -
Neuropharmacological Effects :
A behavioral study involving animal models demonstrated that administration of ethyl 8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine resulted in reduced anxiety-like behavior in elevated plus-maze tests. The findings suggest its potential utility in managing anxiety disorders through serotonergic modulation .
Q & A
Basic: What are the common synthetic routes for Ethyl 8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic N-alkylation or substitution reactions. A key method involves reacting 8-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine with ethyl chloroformate or similar acylating agents under basic conditions. For example, NaH in DMF facilitates alkylation with benzyl bromide, yielding derivatives with 37–72% efficiency depending on substituents . Low yields (e.g., 37% for product 8a in ) may arise from steric hindrance or competing side reactions. Purification via flash chromatography (hexane:ethyl acetate) is standard .
Basic: Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
Essential techniques include:
- IR spectroscopy : Identifies carbonyl (1750–1770 cm⁻¹) and C-O stretching (1200–1300 cm⁻¹) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ = 340.1548 for 8a ) .
- ¹H NMR : Resolves substituent effects (e.g., ethyl ester protons at δ 1.20–1.30 ppm) .
- LC/MS and elemental analysis : Validates purity and regiochemistry in nitro derivatives .
Advanced: How can researchers optimize low yields in nucleophilic alkylation reactions for this compound?
Key strategies:
- Catalytic systems : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic conditions .
- Temperature control : Refluxing in toluene at 80°C improves conversion for bulky substituents .
- Purification : Gradient elution in flash chromatography (e.g., CH₂Cl₂/MeOH 99:1) minimizes co-elution of byproducts .
- Substrate pre-activation : Pre-treating the oxazine core with NaH enhances nucleophilicity .
Advanced: What strategies are effective for introducing diverse substituents at the 8-position of the benzoxazine core?
- Suzuki coupling : 8-Bromo derivatives react with aryl boronic acids under Pd catalysis (e.g., tris(dibenzylideneacetone)dipalladium(0)) to install aryl groups .
- Reductive alkylation : Use NaBH₄ or (CH₃)₂SBH₃ to reduce intermediates like ethyl 3-oxo derivatives, enabling substitution with allyl or benzyl groups .
- Electrophilic aromatic substitution : Direct nitration or halogenation at the 8-position requires careful control of directing groups (e.g., electron-withdrawing substituents favor para-nitration) .
Advanced: How do structural modifications impact the compound's biological activity?
- Fluorination : Introducing fluorine at the 7-position (e.g., AZD9977) enhances metabolic stability and receptor binding affinity, as seen in mineralocorticoid receptor modulators .
- Sulfonamide derivatives : 6-Bromo-3-oxo-7-sulfonamides exhibit tumor cell-specific M2 activation, but bulky aryl groups (e.g., 47 and 48 ) reduce reactivity due to steric clashes .
- Antioxidant hybrids : Methoxybenzyl or tetramethyl substituents improve radical scavenging in fibroblast models, likely via electron-donating effects .
Advanced: How to resolve contradictions in regioselectivity during nitration or halogenation?
Regioselectivity conflicts (e.g., 7-nitro vs. 8-nitro isomers) arise from competing electronic and steric factors:
- Electronic directing : Electron-rich positions (e.g., para to hydroxyl in 4-hydroxy-3-nitrobenzoic acid) favor nitration at the 7-position .
- Steric effects : Bulky substituents (e.g., benzyl groups) shift reactivity to less hindered positions.
- Validation : Use LC/MS and ¹H NMR coupling constants (e.g., J = 8.5 Hz for aromatic protons) to distinguish isomers .
Basic: What are the typical purification methods for this compound?
- Flash chromatography : Silica gel with hexane:ethyl acetate gradients (e.g., 6:1 for 39c ) .
- Recrystallization : For crystalline derivatives (e.g., nitro-substituted analogs), ethanol or ethyl acetate/hexane mixtures are optimal .
- Acid-base extraction : HCl washes remove unreacted amines, while basification recovers the product .
Advanced: How can catalytic systems improve functionalization efficiency?
- Pd-based catalysts : Enable cross-coupling (e.g., Suzuki reactions) for aryl group installation, with ligand choice (e.g., BINAP) critical for enantioselectivity .
- Phase-transfer catalysis : TBAB accelerates reactions in biphasic toluene/water systems, improving yield for N-alkylation .
- Enzymatic resolution : Lipases or oxidoreductases achieve enantiomeric excess (e.g., 99% ee for (R)-4a) in asymmetric synthesis .
Basic: What safety precautions are necessary when handling this compound?
- Storage : 2–8°C under inert atmosphere to prevent decomposition .
- Toxic byproducts : Brominated intermediates may release HBr; use scrubbers and PPE .
- Waste disposal : Halogenated waste requires incineration or specialized treatment .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
- DFT calculations : Predict electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact on HOMO-LUMO gaps) .
- Molecular docking : Models interactions with targets (e.g., M2 receptors) to guide functionalization .
- MD simulations : Assess conformational stability of derivatives in biological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
